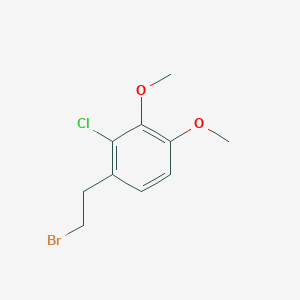
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with azidomethyl, methyl, and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine typically involves the introduction of the azidomethyl group to a pre-formed pyridine ring. One common method involves the reaction of 2-chloromethyl-6-methyl-4-(trifluoromethyl)pyridine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the potentially hazardous nature of azide compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Substitution: Various azide derivatives.
Reduction: Corresponding amine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives can be used in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an azidomethyl group.
6-Methyl-4-(trifluoromethyl)pyridine: Lacks the azidomethyl group, making it less reactive in certain chemical reactions.
2-(Chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine: Precursor to the azidomethyl derivative.
Uniqueness
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in cycloaddition reactions. The trifluoromethyl group also enhances the compound’s chemical stability and lipophilicity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H7F3N4 |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
2-(azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7F3N4/c1-5-2-6(8(9,10)11)3-7(14-5)4-13-15-12/h2-3H,4H2,1H3 |
Clé InChI |
MXHGDBNSCONPSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CN=[N+]=[N-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)








![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)

